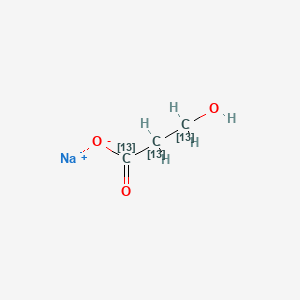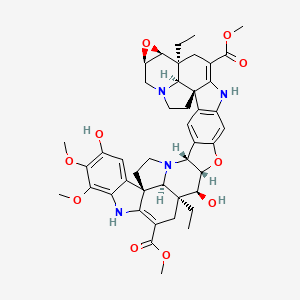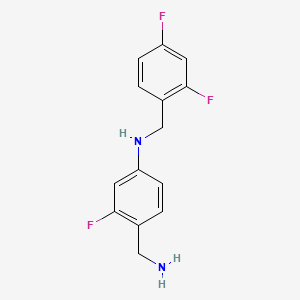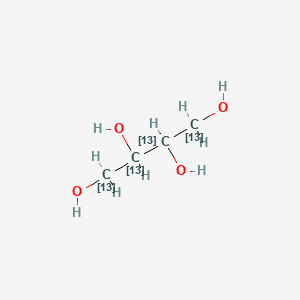
N-Nitroso Chloroquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso Chloroquine is a derivative of chloroquine, a well-known antimalarial drug. This compound is characterized by the presence of a nitroso group (-N=O) attached to the chloroquine molecule. The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso Chloroquine typically involves the nitrosation of chloroquine. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitroso Chloroquine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted chloroquine compounds .
Applications De Recherche Scientifique
N-Nitroso Chloroquine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical method development.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the quality control of chloroquine production and as a reference standard in pharmaceutical analysis .
Mécanisme D'action
The mechanism of action of N-Nitroso Chloroquine involves its interaction with cellular macromolecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of key cellular processes and induce cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
N-Nitroso Hydroxychloroquine: Similar in structure but with an additional hydroxyl group.
N-Nitroso Ciprofloxacin: Another nitroso derivative with a different core structure.
N-Nitrosodimethylamine (NDMA): A well-known nitroso compound with significant mutagenic properties.
Uniqueness: N-Nitroso Chloroquine is unique due to its chloroquine backbone, which imparts specific pharmacological properties. Its ability to interact with both nucleophilic and electrophilic sites makes it versatile in various chemical reactions. Additionally, its potential therapeutic applications in cancer research set it apart from other nitroso compounds .
Propriétés
Formule moléculaire |
C18H25ClN4O |
|---|---|
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
N-(7-chloroquinolin-4-yl)-N-[5-(diethylamino)pentan-2-yl]nitrous amide |
InChI |
InChI=1S/C18H25ClN4O/c1-4-22(5-2)12-6-7-14(3)23(21-24)18-10-11-20-17-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3 |
Clé InChI |
YNORDLINXSWZDX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)N(C1=C2C=CC(=CC2=NC=C1)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)


